molecular formula C25H23N3O7S B2593905 [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 852226-77-8

[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No. B2593905
CAS RN: 852226-77-8
M. Wt: 509.53
InChI Key: FOIBACWBTLMMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C25H23N3O7S and its molecular weight is 509.53. The purity is usually 95%.
BenchChem offers high-quality [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research on arenesulfonyl-2-imidazolidinones, a class of compounds incorporating various moieties, has explored their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds have shown inhibitory activity against human carbonic anhydrase isozymes, suggesting their utility in exploring enzyme inhibition for therapeutic and industrial applications (Abdel-Aziz et al., 2015).

Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone, which share structural similarities with the query compound in terms of aromatic and sulfone moieties, have been synthesized and proposed as novel compounds with potential pesticidal activity. This research points to the chemical versatility of sulfone derivatives in the development of agrochemicals (Borys et al., 2012).

Synthesis and Reactivity Studies

Studies on the electrophilic aromatic substitution and solvolyses of acetates related to the query compound provide foundational knowledge on the reactivity of such compounds under various conditions, contributing to synthetic chemistry and mechanistic understanding (Gibbs et al., 1978).

Organophosphate Poisoning Treatment

Research into sulfur derivatives of 2-oxopropanal oxime has explored their efficacy as reactivators of organophosphate-inhibited acetylcholinesterase, an enzyme critical for nerve function. This application is relevant for treatments of organophosphate poisoning, showcasing the potential medical applications of sulfur and oxime chemistry (Degorre et al., 1988).

Molecular Structure and Spectroscopic Analysis

Investigations into the electronic structure and spectral features of compounds through molecular modelling and spectroscopic characterization, such as for methyl orange and its oxidation products, highlight the importance of structural analysis in understanding chemical properties and reactivities. These studies can inform the design of chromogenic substrates and sensors based on specific molecular functionalities (Wegermann et al., 2013).

properties

IUPAC Name

[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7S/c1-18-12-13-21(22(16-18)28(31)32)27-25(30)24(20-10-6-3-7-11-20)35-23(29)17-26-36(33,34)15-14-19-8-4-2-5-9-19/h2-16,24,26H,17H2,1H3,(H,27,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBACWBTLMMSN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.